Cas no 123134-20-3 (Benzoic acid,3,5-dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]-,5-carboxy-5-hydroxy-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexyl ester,[1R-(1a,2a,3b,4a)]- (9CI))

Benzoic acid,3,5-dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]-,5-carboxy-5-hydroxy-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexyl ester,[1R-(1a,2a,3b,4a)]- (9CI) structure
123134-20-3 structure
商品名:Benzoic acid,3,5-dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]-,5-carboxy-5-hydroxy-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexyl ester,[1R-(1a,2a,3b,4a)]- (9CI)
CAS番号:123134-20-3
MF:C35H28O22
メガワット:800.583620000001
CID:170414
PubChem ID:122091

Benzoic acid,3,5-dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]-,5-carboxy-5-hydroxy-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexyl ester,[1R-(1a,2a,3b,4a)]- (9CI) 化学的及び物理的性質

名前と識別子

    • Benzoic acid,3,5-dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]-,5-carboxy-5-hydroxy-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexyl ester,[1R-(1a,2a,3b,4a)]- (9CI)
    • (1R,3R,4S,5R)-3-[3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-1-hydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
    • 3,4-di-O-galloyl-5-O-digalloylquinic acid
    • Benzoic acid,3,5-dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]-,5-carboxy-5-hydroxy-2,3-bis[(3,4,...
    • (1R,3R,4S,5R)-3-({3,5-dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoyl}oxy)-1-hydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexanecarboxylic acid
    • 3,4,5,5-Tetragqa
    • Benzoic acid, 3,5-dihydroxy-4-((3,4,5-trihydroxybenzoyl)oxy)-, 5-carboxy-5-hydroxy-2,3-bis((3,4,5-trihydroxybenzoyl)oxy)cyclohexyl ester, (1R-(1alpha,2alpha,3beta,4alpha))-
    • 3,4-Galloyl-5-O-digalloylquinic acid
    • 123134-20-3
    • Benzoic acid, 3,5-dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]-, 5-carboxy-5-hydroxy-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexyl ester, [1R-(1a,2a,3b,4a)]-
    • DTXSID30924381
    • (1R,3R,4S,5R)-3-[3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxy-benzoyl]oxy-1-hydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexanecarboxylic acid
    • 3,4-G-5-diGQA
    • 5-O-Digalloyl-3,4-di-O-galloylquinic acid
    • CHEMBL288498
    • (1R,3R,4S,5R)-3-({3,5-dihydroxy-4-[(3,4,5-trihydroxyphenyl)carbonyloxy]phenyl}carbonyloxy)-1-hydroxy-4,5-bis[(3,4,5-trihydroxyphenyl)carbonyloxy]cyclohexane-1-carboxylic acid
    • 3-({3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoyl}oxy)-1-hydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid
    • インチ: InChI=1S/C35H28O22/c36-15-1-11(2-16(37)25(15)44)30(47)54-23-9-35(53,34(51)52)10-24(29(23)57-33(50)13-5-19(40)27(46)20(41)6-13)55-31(48)14-7-21(42)28(22(43)8-14)56-32(49)12-3-17(38)26(45)18(39)4-12/h1-8,23-24,29,36-46,53H,9-10H2,(H,51,52)/t23-,24-,29+,35-/m1/s1
    • InChIKey: OFTCZZCLDWTQNJ-JUUXLJTDSA-N
    • ほほえんだ: OC1C(O)=CC(C(OC2C(O)=CC(C(O[C@@H]3C[C@@](O)(C(=O)O)C[C@@H](OC(C4C=C(O)C(O)=C(O)C=4)=O)[C@@H]3OC(C3C=C(O)C(O)=C(O)C=3)=O)=O)=CC=2O)=O)=CC=1O

計算された属性

  • せいみつぶんしりょう: 800.107
  • どういたいしつりょう: 800.107
  • 同位体原子数: 0
  • 水素結合ドナー数: 13
  • 水素結合受容体数: 22
  • 重原子数: 57
  • 回転可能化学結合数: 13
  • 複雑さ: 1430
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 385Ų

じっけんとくせい

  • 密度みつど: 2.02
  • ふってん: 1264.1°Cat760mmHg
  • フラッシュポイント: 394°C
  • 屈折率: 1.852

Benzoic acid,3,5-dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]-,5-carboxy-5-hydroxy-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexyl ester,[1R-(1a,2a,3b,4a)]- (9CI) 関連文献

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量